2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazole ring fused with a thiadiazole ring, both of which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the reaction of 4-nitroaniline with thiosemicarbazide to form the intermediate 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with α-haloketones under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituents introduced, such as alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes.
Industry: Could be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The nitro group can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-nitrophenyl)thiazole: Shares the thiazole ring and nitrophenyl group but lacks the thiadiazole ring.
2-(4-Nitrophenyl)-1,3,4-thiadiazole: Contains the thiadiazole ring and nitrophenyl group but lacks the thiazole ring.
Properties
Molecular Formula |
C11H7N5O3S2 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(2E)-2-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7N5O3S2/c17-8-5-20-10(12-8)13-11-15-14-9(21-11)6-1-3-7(4-2-6)16(18)19/h1-4H,5H2,(H,12,13,15,17) |
InChI Key |
QKAQIKYPKLJTGG-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\C2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])/S1 |
Canonical SMILES |
C1C(=O)NC(=NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.